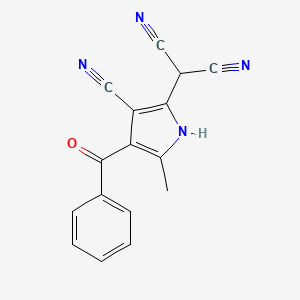![molecular formula C10H12N4O2 B2865187 Methyl 6-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2168661-29-6](/img/structure/B2865187.png)
Methyl 6-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound belonging to the class of pyrazolopyrimidines This compound features a pyrazolo[1,5-a]pyrimidine core with a methyl ester group and an aminoethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the following steps:
Formation of Pyrazolopyrimidine Core: The core structure is usually synthesized through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester.
Introduction of Aminoethyl Side Chain: The aminoethyl group is introduced via nucleophilic substitution reactions, where an appropriate halide precursor is reacted with ethylenediamine.
Esterification: The final step involves esterification of the carboxylic acid group using methanol in the presence of a catalyst such as sulfuric acid or an acid anhydride.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Process intensification techniques, such as microwave-assisted synthesis, can also be employed to improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding amine oxides or hydroxylamines.
Reduction: The compound can be reduced to form amines or amides.
Substitution Reactions: The pyrazolopyrimidine core can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution Reactions: Nucleophiles such as alkyl halides, alcohols, and amines are used, often with the aid of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Amine oxides, hydroxylamines.
Reduction Products: Primary, secondary, or tertiary amines, amides.
Substitution Products: Various substituted pyrazolopyrimidines.
Applications De Recherche Scientifique
Chemistry: In chemistry, Methyl 6-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It may serve as a lead compound for the development of new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism by which Methyl 6-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt microbial membranes. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell wall synthesis enzymes or membrane integrity.
Anticancer Activity: Inhibits specific kinases or signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure but may have different substituents.
Aminoethyl Substituted Heterocycles: Other heterocyclic compounds with aminoethyl groups exhibit similar reactivity and potential biological activities.
Uniqueness: Methyl 6-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in scientific research.
Propriétés
IUPAC Name |
methyl 6-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-16-10(15)8-5-13-14-6-7(2-3-11)4-12-9(8)14/h4-6H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPGUTHRACPATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2N=CC(=CN2N=C1)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2865104.png)
![N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide](/img/structure/B2865105.png)
![N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2865106.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate](/img/structure/B2865108.png)
![5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2865110.png)
![5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methoxybenzamide](/img/structure/B2865111.png)
![9-(3-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![1-[(2-Methylphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione](/img/structure/B2865115.png)

![2-(adamantan-1-yl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2865120.png)
![2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline](/img/structure/B2865121.png)


![(E)-2-amino-N-(3-methoxypropyl)-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2865126.png)
